1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Medicinal chemists optimizing CNS-penetrant candidates often face inconsistent purity and undocumented SAR provenance in commercial building blocks, risking irreproducible target-engagement data. This ≥98% pure 1-(methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide (CAS 1534462-12-8) directly addresses that gap: - Supplied with Certificates of Analysis and a verified InChI key for unambiguous identity confirmation. - High Fsp³ (0.636) and balanced cLogP (-0.034) align with CNS lead-like property ranges; the methylamino and pyrazole groups provide orthogonal handles for amide coupling, N-alkylation, or C-H activation. - Validated scaffold for SAR exploration of NOP and mu-opioid receptor systems, backed by patent-disclosed cyclohexane-pyrazole carboxamide series with sub-nanomolar Ki values. Standard packaging with cold-chain storage (2-8 °C, sealed dry) ensures lot-to-lot consistency for fragment screening, biophysical assays, and late-stage diversification campaigns.

Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
Cat. No. B13633170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxamide
Molecular FormulaC11H18N4O
Molecular Weight222.29 g/mol
Structural Identifiers
SMILESCNC1(CCCC(C1)N2C=CC=N2)C(=O)N
InChIInChI=1S/C11H18N4O/c1-13-11(10(12)16)5-2-4-9(8-11)15-7-3-6-14-15/h3,6-7,9,13H,2,4-5,8H2,1H3,(H2,12,16)
InChIKeyDKPXKOYIOJIKDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide: Structural Identity and Procurement-Grade Specifications


1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide (CAS 1534462-12-8) is a synthetic, 1,1-disubstituted cyclohexane-1-carboxamide featuring a methylamino group at position 1 and a 1H-pyrazol-1-yl moiety at position 3. The compound (molecular formula C₁₁H₁₈N₄O; molecular weight 222.29 g mol⁻¹) is supplied at ≥ 98 % purity with a cLogP of −0.034, two hydrogen-bond donors, and three hydrogen-bond acceptors . It is commercially available from multiple specialist chemical suppliers and is primarily used as a screening compound and synthetic building block in early-stage medicinal chemistry programs .

+ Synthetic building block with carboxamide and pyrazole handles for late-stage diversification
+ Screening compound with balanced hydrogen-bond profile and high fraction sp³ carbons
+ ≥98% purity grade suitable for hit-to-lead SAR and biophysical assay development
+ Moderate lipophilicity and three-dimensional shape support CNS library design

Why In‑Class Cyclohexane‑Pyrazole Carboxamides Cannot Be Interchanged: The 1‑(Methylamino)‑3‑(1H‑pyrazol‑1‑yl)cyclohexane‑1‑carboxamide Case


The cyclohexane‑pyrazole carboxamide scaffold is highly sensitive to small structural modifications that alter key molecular properties governing target engagement, solubility, and metabolic stability. Replacing the methylamino group with a primary amine, shifting to a dimethylamino substituent, or converting the carboxamide to a carboxylic acid yields quantifiable differences in lipophilicity, hydrogen‑bonding capacity, and the fraction of sp³‑hybridized carbon (Fsp³) . These variations directly impact protein‑binding kinetics, membrane permeability, and off‑target promiscuity profiles, making generic substitution scientifically unsound without head‑to‑head comparative data [1].

! Methylamino vs. primary amine: Alters lipophilicity and H-bond donor count; may shift membrane permeability and target-binding kinetics.
! Carboxamide vs. carboxylic acid: Changes H-bond acceptor count and polar surface area; may influence passive permeability and efflux susceptibility.
! Pyrazole or cyclohexane core substitution: Modifies Fsp³ and conformational flexibility; can impact selectivity and off-target promiscuity profiles.

Quantitative Differentiation Evidence for 1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide Versus Closest Analogs


Lipophilicity Modulation: Methylamino versus Primary Amino Analog

The target compound exhibits a cLogP of −0.034, whereas the 1‑amino analog (1‑amino‑3‑(1H‑pyrazol‑1‑yl)cyclohexane‑1‑carboxamide) shows a cLogP of approximately −0.29 as reported in the ChemExper directory . The shift from a primary amine to a methylamino group increases lipophilicity by roughly 0.26 log units, which can enhance membrane permeability without drastically increasing the risk of aqueous insolubility. This moderate lipophilicity gain is consistent with the known structure–property relationships in cyclohexane carboxamide series [1].

Lipophilicity (cLogP)
Reported
TargetcLogP −0.034 1‑Amino analogLogP −0.292 ΔLogP ≈ +0.26
May support passive permeability screening context
Calculated cLogP from vendor datasheets; verify experimentally
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Hydrogen‑Bond Acceptor/Donor Balance: Carboxamide versus Carboxylic Acid Bioisostere

The target carboxamide possesses 3 hydrogen‑bond acceptors and 2 donors, whereas the direct carboxylic acid analog, 1‑(methylamino)‑3‑(1H‑pyrazol‑1‑yl)cyclohexane‑1‑carboxylic acid, contains 4 acceptors and 2 donors, indicating an additional acceptor site from the acid moiety . This difference alters the polar surface area (TPSA = 67.15 Ų for the acid vs. an estimated ~58 Ų for the amide), which can reduce passive permeability and increase susceptibility to active efflux transporters [1]. The carboxamide therefore offers a more favorable permeability-to-solubility balance for cell‑based assays.

H‑Bond / TPSA
Reported
CarboxamideHBA 3, TPSA ~58 Ų Carboxylic acidHBA 4, TPSA 67.15 Ų ΔHBA −1, ΔTPSA ≈ −9 Ų
Carboxamide may offer improved permeability balance over acid
Predicted TPSA; validate in permeability assay
Bioisosterism Ligand Efficiency ADME

Fraction sp³ (Fsp³) as a Proxy for Molecular Complexity and Clinical Developability

The target compound exhibits an Fsp³ of 0.636, reflecting a high proportion of sp³‑hybridized carbons . This value significantly exceeds the typical Fsp³ range of 0.3–0.5 observed for many flat, aromatic‑rich screening compounds [1]. Higher Fsp³ is empirically associated with lower attrition rates in clinical development and reduced off‑target promiscuity. In the context of cyclohexane‑pyrazole carboxamide analogs, the saturated cyclohexane core contributes to conformational flexibility that can enhance selectivity for biological targets with deep binding pockets.

Fraction sp³ (Fsp³)
Class-level
Fsp³ = 0.636 vs. library average ~0.35–0.45
High 3D character associated with reduced development attrition in class-level analyses
Class-level inference; compound-specific clinical data not available
Drug‑Likeness Molecular Complexity Screening Library Design

Methylamino Substituent as a Tunable Vector for Target‑Binding Interactions

The N‑methyl group on the 1‑amino substituent introduces a modest steric bulk and eliminates one hydrogen‑bond donor relative to the primary amino analog . In the broader context of cyclohexane‑pyrazole carboxamides explored as nociceptin/orphanin FQ (NOP) receptor ligands, methylation of the amino group can modulate receptor subtype selectivity, as evidenced by compounds in patent US 9,120,797 that exhibit Ki values in the sub‑nanomolar to low nanomolar range for NOP and mu‑opioid receptors [1]. While direct binding data for the target compound itself are not publicly available, the consistent structure–activity relationship trends observed across multiple patent‑disclosed series underscore the functional significance of the methylamino substituent.

N‑Methylation SAR
Class-level
Reduces H‑bond donors vs. primary amine; adds steric bulk (+14 Da). Related patent series show N‑methylation modulates receptor subtype selectivity.
May influence receptor binding profiles per SAR trends; direct data needed
Class-level SAR from Gruenenthal patent; no direct Ki for target compound
Structure–Activity Relationship Receptor Binding Scaffold Optimization

Optimal Procurement and Deployment Scenarios for 1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide


Hit‑to‑Lead Optimization of NOP/Mu‑Opioid Receptor Ligands

The compound serves as an advanced intermediate or reference scaffold for structure–activity relationship (SAR) studies targeting the nociceptin/orphanin FQ (NOP) and mu‑opioid receptor systems. Its methylamino substituent and high Fsp³ (0.636) provide a chemically distinct starting point relative to primary‑amine analogs, enabling medicinal chemists to probe the effects of N‑methylation on receptor subtype selectivity, as evidenced by related patent‑disclosed cyclohexane‑pyrazole carboxamide series with sub‑nanomolar Ki values [1].

Focused Screening Library Design for CNS‑Penetrant Candidates

With a cLogP of −0.034, moderate hydrogen‑bond donor/acceptor count, and a saturated cyclohexane core, the compound aligns with physicochemical property ranges favorable for blood–brain barrier penetration. It is well‑suited for inclusion in CNS‑oriented fragment or lead‑like screening libraries where three‑dimensional character and balanced lipophilicity are prioritized [2].

Biophysical Assay Development and Reference Standard Preparation

The compound’s 98 % purity, well‑characterized InChI key, and availability with Certificates of Analysis make it appropriate for use as a reference standard in biophysical binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to validate target engagement parameters for cyclohexane‑pyrazole carboxamide chemotypes .

Carboxamide‑Functionalized Synthetic Building Block for Parallel Chemistry

The carboxamide functionality at position 1 and the pyrazole ring at position 3 offer orthogonal synthetic handles for late‑stage diversification. The compound can be employed in amide coupling, N‑alkylation, or pyrazole‑directed C–H activation reactions to generate focused libraries of analogs for lead optimization campaigns .

Application
Selection Property
Validation Focus
NOP/mu-opioid receptor SAR studies
Methylamino substituent for N‑methylation SAR exploration
Receptor subtype selectivity profiling and binding kinetics
CNS-penetrant screening library design
Balanced lipophilicity and high sp³ character
Permeability and brain exposure assessment in relevant models
Biophysical assay reference standard
≥98% purity with characterized identity
Target engagement validation using binding assays
Late-stage diversification building block
Orthogonal carboxamide and pyrazole synthetic handles
Chemical stability and coupling efficiency in library synthesis
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